
4-Chloro-3-iodo-6-(trifluoromethyl)quinoline
説明
“4-Chloro-3-iodo-6-(trifluoromethyl)quinoline” is a chemical compound with the linear formula C10H4ClF3IN . It has a molecular weight of 357.5 g/mol . It is a solid substance and is used in research.
Molecular Structure Analysis
The InChI code for “4-Chloro-3-iodo-6-(trifluoromethyl)quinoline” is 1S/C10H4ClF3IN/c11-8-1-2-16-9-6(8)3-5(15)4-7(9)10(12,13)14/h1-4H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Chloro-3-iodo-6-(trifluoromethyl)quinoline” is a solid substance . It has a molecular weight of 357.5 g/mol .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those structurally related to 4-Chloro-3-iodo-6-(trifluoromethyl)quinoline, are extensively studied for their anticorrosive properties. They effectively adsorb on metal surfaces, forming stable chelating complexes that inhibit corrosion. Such derivatives are particularly valued in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).
Optoelectronic Materials
Quinoline compounds, due to their electronic properties, are explored for applications in optoelectronics. Derivatives incorporating quinoline are being developed for use in devices such as organic light-emitting diodes (OLEDs), where they contribute to the efficiency and color purity of the emitted light. Their incorporation into π-extended conjugated systems has shown potential for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Activity
The structural motif of quinoline is significant in medicinal chemistry, with several derivatives demonstrating anticancer activities. These compounds target various molecular pathways, showing potential as growth inhibitors, apoptosis inducers, and angiogenesis disruptors among other mechanisms. This highlights the quinoline scaffold's versatility in drug development for cancer treatment (Mohamed & Abuo-Rahma, 2020; Afzal et al., 2015).
Environmental Applications
Research also delves into the environmental impact and degradation of quinoline compounds, given their extensive use in various industries. Advanced degradation techniques aim to mitigate the ecological and health risks associated with quinoline pollution, enhancing the efficiency of degradation processes and promoting safer disposal methods (Luo et al., 2020).
Antimalarial Activity
Quinoline scaffolds form the basis of several antimalarial agents, with the structural core of quinoline playing a critical role in the activity of drugs like chloroquine. The development of new quinoline-based antimalarial compounds continues to be a significant area of research, aiming to overcome resistance and improve treatment efficacy (Ilakiyalakshmi & Napoleon, 2022).
Safety and Hazards
作用機序
Target of Action
Many quinoline derivatives are known to have biological activity. For example, some quinolines are used as antimalarial drugs . .
Mode of Action
The mode of action of quinoline derivatives can vary widely depending on the specific compound and its targets. Some quinoline-based drugs work by inhibiting enzymes, while others might interact with receptors or other cellular components .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can vary widely among different compounds. Quinoline derivatives, for example, are generally well absorbed and can be metabolized by the liver .
特性
IUPAC Name |
4-chloro-3-iodo-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3IN/c11-9-6-3-5(10(12,13)14)1-2-8(6)16-4-7(9)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPPUWPOKTPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-iodo-6-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
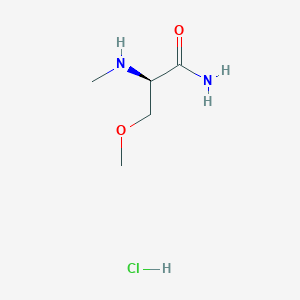

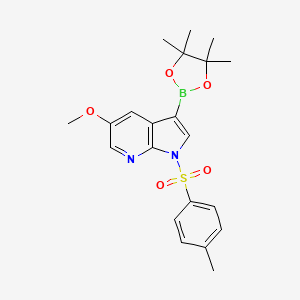
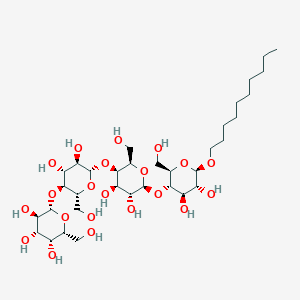
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)
![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)
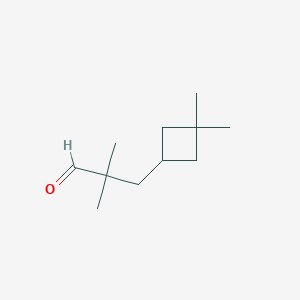
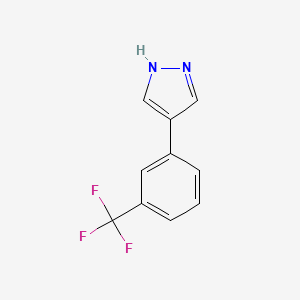
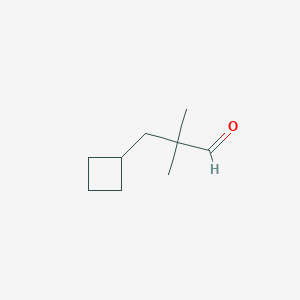
![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)